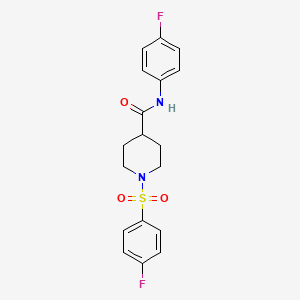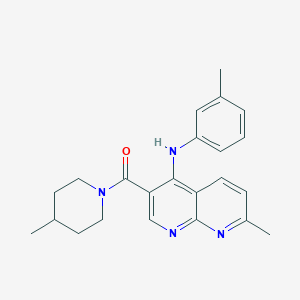
(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
科学的研究の応用
Anticancer Activity
Naphthyridine derivatives exhibit significant pharmacological activities, including anticancer effects. One novel compound, identified as 3u, demonstrated potent anticancer activity against the human malignant melanoma cell line A375. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, mediated through the upregulation of death receptors and scaffold proteins in A375 cells. These findings suggest potential therapeutic applications of naphthyridine derivatives in melanoma treatment (Kong et al., 2018).
Synthesis and Chemical Properties
Naphthyridine compounds have been synthesized and evaluated for their anticancer properties, showcasing the versatility of these compounds in drug development. The synthesis processes often involve reactions with various nucleophiles, leading to a range of derivatives with potential as anticancer agents. These synthetic pathways provide valuable insights into the chemical properties and reactivity of naphthyridine derivatives, highlighting their significance in medicinal chemistry research (Gouhar & Raafat, 2015).
Apoptosis Induction
Another study discovered a series of (naphthalen-4-yl)(phenyl)methanones as potent inducers of apoptosis, further emphasizing the therapeutic potential of naphthyridine derivatives. These compounds, through structure-activity relationship (SAR) studies, were found to induce apoptosis in cancer cells, offering a pathway for the development of new anticancer therapies (Jiang et al., 2008).
Molecular Structure Analysis
The detailed analysis of the molecular structure of naphthyridine derivatives, such as the synthesis and crystal structure determination of specific compounds, is crucial for understanding their biological activity and potential applications in drug design. These studies provide foundational knowledge for the development of naphthyridine-based drugs, highlighting the importance of structural analysis in medicinal chemistry (Cao et al., 2010).
特性
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-17(3)25-22)21(20)26-18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKKHLKDRZZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

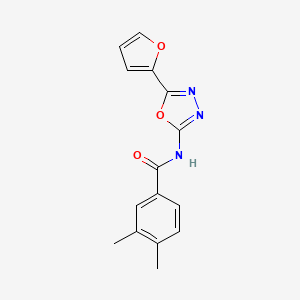
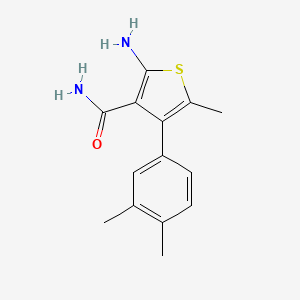
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)



![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
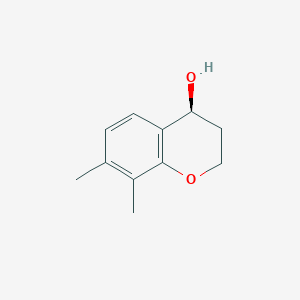
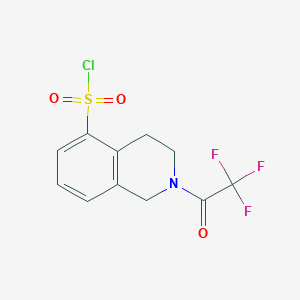
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)
